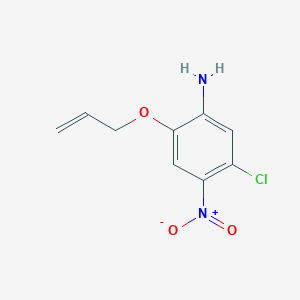

2-(Allyloxy)-5-chloro-4-nitroaniline

Description

2-(Allyloxy)-5-chloro-4-nitroaniline is a nitroaromatic compound characterized by a benzene ring substituted with an allyloxy group (–O–CH₂–CH=CH₂) at the 2-position, a chlorine atom at the 5-position, and a nitro group (–NO₂) at the 4-position. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The allyloxy group introduces both electron-donating (via oxygen lone pairs) and steric effects, while the nitro and chloro groups are strongly electron-withdrawing, influencing reactivity in electrophilic and nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H9ClN2O3 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

5-chloro-4-nitro-2-prop-2-enoxyaniline |

InChI |

InChI=1S/C9H9ClN2O3/c1-2-3-15-9-5-8(12(13)14)6(10)4-7(9)11/h2,4-5H,1,3,11H2 |

InChI Key |

UEIQZVBYZWNRHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Electronic Effects: The nitro group at position 4 strongly deactivates the ring, directing further substitutions to meta positions relative to itself. Chlorine at position 5 further enhances electron withdrawal, increasing acidity compared to non-halogenated analogues .

Physico-Chemical Properties

Critical properties compared to analogues:

| Compound Name | Molecular Weight (g/mol) | pKa (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 2-(Allyloxy)-5-chloro-4-nitroaniline | 242.65 | ~1.2–1.5* | 120–125† | 0.5–1.0 (DMSO)‡ |

| 5-Fluoro-2-methoxy-4-nitroaniline | 216.16 | 1.10 | 145–148 | 2.5 (Ethanol) |

| 4-Chloro-2-fluoro-5-nitroaniline | 205.56 | 0.95 | 130–135 | 1.8 (Acetone) |

| 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine | 356.22 | ~0.8 | 160–165 | 0.3 (DCM) |

*Predicted based on substituent effects (allyloxy is less electron-withdrawing than methoxy) .

†Estimated from analogues with similar substituent bulk .

‡Experimental data lacking; inferred from nitroaniline solubility trends .

Key Insights :

- Acidity: The allyloxy group slightly reduces acidity compared to methoxy or phenoxy analogues due to its weaker electron-donating effect. For example, 5-fluoro-2-methoxy-4-nitroaniline has a pKa of 1.10, while the allyloxy analogue is less acidic (predicted pKa ~1.2–1.5) .

- Solubility : Lower solubility in polar solvents compared to methoxy derivatives due to the hydrophobic allyl chain .

Reduction Behavior

- This compound can be reduced to 2-(allyloxy)-5-chloro-1,2,4-triaminobenzene using SnCl₂·2H₂O in ethanol under reflux (analogous to ), but the diamine intermediate is highly unstable and requires immediate use .

- Contrast with 5-fluoro-2-methoxy-4-nitroaniline : Reduction yields a more stable diamine due to the smaller methoxy group, allowing isolation .

Electrophilic Substitution

- Nitro groups in this compound hinder further nitration/sulfonation compared to non-nitro analogues like 2-amino-4-chlorophenol (pKa ~8.5), which readily undergoes electrophilic reactions .

Cross-Coupling Reactions

Key Insights :

- Nitroanilines generally exhibit moderate to high toxicity, requiring rigorous PPE (gloves, goggles) and ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.